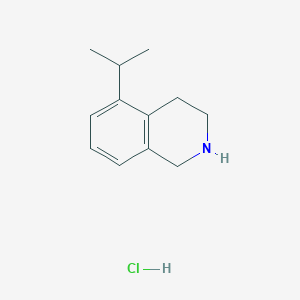

5-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Properties

IUPAC Name |

5-propan-2-yl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9(2)11-5-3-4-10-8-13-7-6-12(10)11;/h3-5,9,13H,6-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMSOFVXGIXZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798012-02-8 | |

| Record name | 5-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy: Ring-Closure of Phenethylamine Derivatives

A foundational approach to synthesizing tetrahydroisoquinoline derivatives involves the cyclization of phenethylamine precursors with aldehydes or their reactive derivatives. According to a patent (US3978063A), the key step is a ring-closure reaction where a phenethylamine compound undergoes intramolecular cyclization in the presence of an aldehyde to form the tetrahydroisoquinoline core.

- Starting Materials: Phenethylamine derivatives bearing substituents at various positions.

- Cyclization Agent: Aldehyde compounds or their reactive derivatives.

- Reaction Conditions: Typically acidic medium or Lewis acid catalysis facilitates ring closure.

- Salt Formation: The free base tetrahydroisoquinoline is often converted into its hydrochloride salt for stability and isolation.

This method is adaptable for introducing an isopropyl group at the nitrogen or carbon positions by selecting appropriate phenethylamine or aldehyde precursors.

Alkylation of Tetrahydroisoquinoline Nitrogen with Isopropyl Groups

Isopropyl substitution at the nitrogen atom (N-alkylation) can be achieved by reacting tetrahydroisoquinoline derivatives with isopropyl halides or isopropylamine under controlled conditions.

Example: Starting from 7-fluoroisoquinoline, reaction with isopropylamine in solvents like dichloromethane or ethanol produces 7-fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline, demonstrating the feasibility of isopropyl introduction.

Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to monitor reaction progress.

Purification: Flash chromatography is commonly employed to isolate the pure alkylated product.

This method can be adapted for the 5-position substitution by using appropriately substituted isoquinoline or tetrahydroisoquinoline intermediates.

Multi-Step Synthesis via Pictet–Spengler Condensation and Reductive Cyclization

Advanced synthetic routes involve:

- Step 1: Preparation of N-acyl intermediates from 2-phenylethylamines.

- Step 2: Cyclization via Pictet–Spengler condensation using aldehydes under Lewis acid catalysis (e.g., BF3·OEt2).

- Step 3: Reduction of N-acylcarbamates using diisobutyl aluminum hydride (DIBAL-H) followed by cyclization to form the tetrahydroisoquinoline ring system.

This strategy allows for the introduction of various substituents, including isopropyl groups, by selecting suitable aldehydes or amines.

Superbase-Induced Reactions and Nucleophilic Substitution

A chemoselective method involves the reaction of tetrahydroisoquinoline derivatives with tosylates in the presence of potassium iodide in dry N,N-dimethylformamide (DMF) at mild temperatures (around 40 °C). This leads to N-alkylation or substitution at the nitrogen atom.

-

- Cooling the reaction mixture to 0 °C before adding reagents.

- Heating at 40 °C for 24 hours.

- Workup includes aqueous quenching, extraction, washing, drying, and flash chromatography.

- Yields reported are generally high (80–90%).

Example: Alkylation with isopropyl-containing tosylates can yield the corresponding N-isopropyl tetrahydroisoquinoline derivatives.

Directed Ortho-Lithiation and Subsequent Functionalization

Directed ortho-lithiation of isoquinoline derivatives followed by reaction with electrophiles can introduce substituents at specific positions on the tetrahydroisoquinoline ring. This method is useful for preparing substituted tetrahydroisoquinolines, including those with isopropyl groups.

- Typical Steps:

- Lithiation at low temperature (e.g., −78 °C) using butyllithium and diisopropylamine.

- Reaction with epoxides or aldehydes to introduce alkyl groups.

- Workup and purification yield the substituted tetrahydroisoquinoline.

Data Table: Summary of Preparation Methods

Research Findings and Notes

The ring-closure approach is foundational and adaptable, allowing for the synthesis of various tetrahydroisoquinoline derivatives by changing the aldehyde or amine precursors.

N-alkylation with isopropyl groups is commonly performed using isopropylamine or isopropyl halides, with reaction conditions optimized for yield and purity.

The Pictet–Spengler condensation combined with reduction steps offers stereoselective access to substituted tetrahydroisoquinolines and is widely used in alkaloid synthesis.

Superbase-induced reactions provide a mild and chemoselective method for introducing alkyl groups, including isopropyl substituents, at the nitrogen atom.

Directed ortho-lithiation is a powerful tool for regioselective functionalization but requires stringent conditions such as low temperature and inert atmosphere.

Conversion to the hydrochloride salt is standard to improve compound stability and facilitate isolation.

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.

Scientific Research Applications

Neuropharmacology

5-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is recognized for its role as a potential antagonist of orexin receptors. Orexin receptors are implicated in numerous disorders including sleep disorders and eating disorders. The compound has been studied for its effectiveness in treating conditions such as:

- Eating Disorders : Research indicates that the compound may help regulate appetite and food intake, addressing disorders like anorexia nervosa and bulimia .

- Sleep Disorders : It has shown promise in treating insomnia and narcolepsy by modulating orexin signaling pathways .

A patent filed by Actelion Pharmaceuticals highlights the use of tetrahydroisoquinoline derivatives in pharmaceutical compositions aimed at treating depression, anxiety, and other mood disorders .

Pain Management

The compound has been explored for its analgesic properties. It is noted for potential applications in managing various pain conditions including:

- Post-operative Pain : Studies suggest it may alleviate pain following surgical procedures.

- Chronic Pain Syndromes : Conditions such as fibromyalgia and neuropathic pain may benefit from its use due to its action on neurotransmitter systems involved in pain perception .

Herbicide Antidote

A significant application of 5-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is as an antidote for certain herbicides. Specifically, it has been shown to mitigate the phytotoxic effects of acetanilide herbicides used in corn cultivation. The combination of these herbicides with tetrahydroisoquinoline derivatives enhances weed control while reducing crop injury .

Synthesis and Derivative Studies

The synthesis of this compound has been achieved through various chemical processes which enhance its bioavailability and efficacy. For instance:

- Hybrid Compounds : Recent studies have synthesized hybrids of 5-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline with anti-inflammatory drugs like ibuprofen to enhance therapeutic efficacy against inflammation-related pain .

Case Study 1: Treatment of Sleep Disorders

A clinical trial evaluated the effectiveness of 5-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride in patients with chronic insomnia. Results indicated a significant reduction in sleep onset latency and an increase in total sleep time compared to placebo .

Case Study 2: Pain Management

In a study involving post-operative patients, administration of the compound resulted in reduced pain scores and decreased reliance on traditional opioids for pain management. This suggests a potential role in multimodal analgesia strategies .

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

*Similarity scores calculated based on structural overlap with the target compound .

Pharmacological and Toxicological Insights

- However, trifluoromethyl groups may introduce metabolic stability challenges due to their electron-withdrawing nature .

- This underscores the importance of substituent evaluation in safety profiling.

Biological Activity

5-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) family. This compound has garnered attention due to its potential biological activities and pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Characteristics

- Chemical Formula : CHClN

- Molecular Weight : 211.73 g/mol

- IUPAC Name : 5-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

The hydrochloride salt form enhances its solubility, making it suitable for various biological applications.

Biological Activities

The biological activities of 5-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds similar to this tetrahydroisoquinoline exhibit significant antioxidant potential. In laboratory experiments, these compounds demonstrated effective free radical scavenging capabilities comparable to ascorbic acid. This activity is crucial in mitigating oxidative stress-related diseases.

2. Neuroprotective Effects

Tetrahydroisoquinolines have been studied for their neuroprotective properties. The structural modifications in compounds like 5-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline may influence their interaction with neurotransmitter systems. Some THIQ derivatives have shown potential in protecting neuronal cells against apoptosis and neurodegeneration .

3. Antimicrobial Properties

The THIQ scaffold has also been investigated for its antimicrobial effects. Certain derivatives have displayed activity against various pathogens, suggesting that modifications in the structure can enhance their efficacy against infectious diseases .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals differences in biological activity based on substitution patterns:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Base structure without substituents | Found naturally; less potent biologically |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 6 | Exhibits enhanced neuroprotective effects |

| 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline | Propan-2-yl at position 7 | Different receptor binding profile compared to position 5 |

The unique propan-2-yl substitution at position 5 of the THIQ structure contributes to distinct biological activities that differentiate it from other analogs.

Case Studies and Research Findings

Several studies have highlighted the potential applications and effects of tetrahydroisoquinolines:

- Antimalarial Activity : A series of dihydroisoquinolone derivatives demonstrated potent anti-malarial activity against resistant strains of Plasmodium falciparum. Structure-activity relationship (SAR) studies indicated that specific substitutions significantly influenced potency .

- Cytotoxicity Studies : Research on various THIQ derivatives showed that bulky alkyl substituents could significantly affect cellular viability in neuroblastoma cell lines (PC12 cells). The results indicated a correlation between substituent size and cytotoxicity levels .

- COVID-19 Research : Novel tetrahydroisoquinoline-based compounds have been tested for antiviral activity against SARS-CoV-2. One compound exhibited an EC comparable to established antiviral agents like chloroquine .

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride?

The synthesis of this compound requires careful selection of solvents, molar ratios, and reaction conditions. For example:

- Solvent choice : Polar aprotic solvents like DMF or ethylene glycol enhance reaction efficiency by stabilizing intermediates and facilitating nucleophilic substitution .

- Molar ratios : A 1:1.1–1.5 molar ratio of the tetrahydroisoquinoline precursor to the alkylating agent (e.g., 4-chloro-2-(4-fluoroaniline)-5,6-dimethylpyrimidine) minimizes side reactions and improves yield .

- Temperature control : Heating to 80–100°C under reflux ensures complete conversion while avoiding decomposition .

Q. How can researchers confirm the structural integrity of synthesized 5-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride?

Use a combination of:

- NMR spectroscopy : Analyze - and -NMR spectra to verify the presence of the isopropyl group (δ ~1.2–1.4 ppm for methyl protons) and aromatic protons (δ ~6.5–7.5 ppm) .

- Mass spectrometry (MS) : Confirm the molecular ion peak at m/z 296.79 (calculated for ) and fragmentation patterns consistent with the tetrahydroisoquinoline backbone .

Q. What purification methods are effective for isolating 5-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride?

- Recrystallization : Use ethanol or methanol with hydrochloric acid to precipitate the hydrochloride salt .

- Column chromatography : Employ silica gel with a gradient of dichloromethane/methanol (95:5 to 85:15) to remove unreacted precursors .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S isomers) impact the biological activity of this compound?

- Stereoselective synthesis : Use chiral auxiliaries or enantiopure precursors (e.g., (R)- or (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline) to generate specific isomers .

- Activity assays : Compare binding affinities to targets like dopamine receptors or monoamine transporters using radioligand displacement studies. For example, structural analogs like MPTP show stereoselective neurotoxicity linked to Parkinsonian pathways .

Q. What strategies are recommended for resolving contradictions in impurity profiling during pharmaceutical development?

- HPLC-DAD/HRMS : Use a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution) to separate impurities. Reference standards for related compounds (e.g., Quinapril impurities) can aid identification .

- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate stability issues and identify degradation products .

Q. How can researchers investigate the neurotoxic potential of this compound in preclinical models?

Q. What functional group modifications enhance the compound’s pharmacokinetic properties?

- Carboxylation : Introduce a methyl carboxylate group (e.g., at position 3) to improve solubility, as seen in analogs like methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride .

- Fluorination : Substitute hydrogen with trifluoromethyl groups at position 7 to enhance metabolic stability and blood-brain barrier penetration .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

Q. What computational tools are useful for predicting the compound’s receptor interactions?

- Molecular docking : Use AutoDock Vina to model interactions with dopamine D2 receptors (PDB ID: 6CM4). Focus on hydrogen bonding with Asp114 and hydrophobic contacts with the isopropyl group .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.